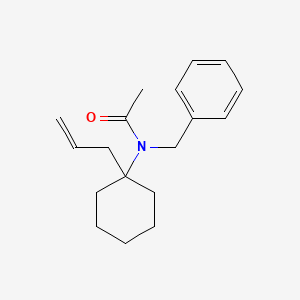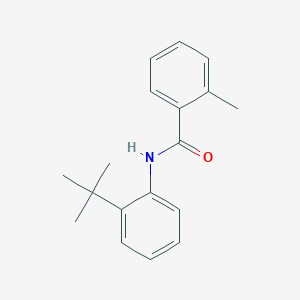![molecular formula C14H11Cl3O2 B5758757 {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.16 g/mol.
Aplicaciones Científicas De Investigación
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has a wide range of potential applications in scientific research. It has been studied for its antifungal, antibacterial, and antitumor properties. The compound has also been investigated for its potential use as a pesticide, herbicide, and insecticide. In addition, {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has been studied for its potential use in the synthesis of novel compounds with improved biological activity.
Mecanismo De Acción
The mechanism of action of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. The compound may also interfere with the normal physiological processes of cells, leading to cell death.
Biochemical and Physiological Effects:
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol for lab experiments is its high purity and stability. The compound is commercially available and can be easily synthesized in the lab. However, one of the limitations of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is its potential toxicity. The compound should be handled with care, and appropriate safety measures should be taken when working with it.
Direcciones Futuras
There are several future directions for research on {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol. One potential direction is the investigation of its potential use as a novel antifungal or antibacterial agent. Another direction is the synthesis of novel compounds based on {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol with improved biological activity. In addition, the compound could be studied for its potential use in the treatment of cancer or other diseases. Overall, {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-chlorobenzyl alcohol in the presence of a catalyst and a solvent. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is well-established, and the compound is commercially available.
Propiedades
IUPAC Name |
[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPHEBQJSQQKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)